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Compound of Interest

Compound Name: 3-(4-Bromophenyl)prop-2-yn-1-ol

Cat. No.: B1598695 Get Quote

An In-Depth Technical Guide to the In Silico Toxicity Prediction of 3-(4-Bromophenyl)prop-2-
yn-1-ol

Abstract
The early and accurate assessment of a compound's toxicity is a cornerstone of modern drug

discovery and chemical safety evaluation.[1][2][3] This guide provides a comprehensive, in-

depth framework for the in silico toxicological assessment of 3-(4-Bromophenyl)prop-2-yn-1-
ol (CAS: 37614-58-7), a molecule with potential applications as a chemical intermediate or

building block in synthetic chemistry, including as a PROTAC linker.[4] By leveraging a suite of

computational methodologies—from Quantitative Structure-Activity Relationship (QSAR)

models to read-across analysis—this document outlines a systematic, weight-of-evidence

approach to predict key toxicological endpoints.[5][6] The protocols and rationale described

herein are designed for researchers, toxicologists, and drug development professionals,

providing a practical and scientifically rigorous guide to predictive toxicology.

Introduction: The Imperative for Predictive
Toxicology
The attrition of drug candidates due to unforeseen toxicity remains a significant challenge in

pharmaceutical development, contributing to substantial financial losses and patient risk.[7][8]

Computational toxicology offers a powerful paradigm shift, enabling the rapid, cost-effective,

and ethically responsible screening of compounds before they are even synthesized.[9][10][11]
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This in silico first approach allows for the early identification of potential liabilities, guiding

medicinal chemistry efforts toward safer and more effective molecules.[12]

This guide focuses on 3-(4-Bromophenyl)prop-2-yn-1-ol, a compound whose toxicological

profile is not extensively documented in public literature. Our objective is to construct a robust,

predictive toxicity profile by integrating data from multiple computational models and analysis

techniques. This process follows the principles of ensuring that in silico assessments are

performed and evaluated in a consistent, reproducible, and well-documented manner.[13]

Compound of Interest: 3-(4-Bromophenyl)prop-2-yn-1-ol
Property Value Source

IUPAC Name
3-(4-bromophenyl)prop-2-yn-1-

ol
-

CAS Number 37614-58-7 [14]

Molecular Formula C₉H₇BrO [14]

Molecular Weight 211.06 g/mol [14]

Canonical SMILES C1=CC(=CC=C1C#CCO)Br -

Chemical Structure alt text MedChemExpress

The Methodological Core: A Multi-Model Approach
No single in silico model can capture the full complexity of toxicological interactions. Therefore,

a weight-of-evidence approach, integrating multiple lines of computational evidence, is

essential for a reliable assessment. Our strategy is built on two pillars: endpoint-specific QSAR

modeling and analogue-based read-across analysis.

Quantitative Structure-Activity Relationship (QSAR)
Modeling
QSAR modeling is founded on the principle that the biological activity of a chemical is directly

related to its molecular structure.[15][16] These models are trained on large datasets of
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compounds with known toxicities to learn the relationships between structural features

(descriptors) and specific toxicological outcomes.[17]

The overall workflow for a comprehensive in silico toxicity assessment is depicted below.

Input

Endpoint-Specific PredictionIntegrated Analysis

Output

Obtain SMILES for
3-(4-Bromophenyl)prop-2-yn-1-ol

Genotoxicity (Ames)
Prediction
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Prediction
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Prediction
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(Analogue Identification)

Weight of Evidence
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Comprehensive
Toxicity Profile Report

Key Structural Difference

Target Compound
3-(4-Bromophenyl)prop-2-yn-1-ol

(Alkyne Linker)

Source Analogue
3-(4-Bromophenyl)propan-1-ol
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [In silico toxicity prediction of 3-(4-Bromophenyl)prop-2-
yn-1-ol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1598695#in-silico-toxicity-prediction-of-3-4-
bromophenyl-prop-2-yn-1-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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